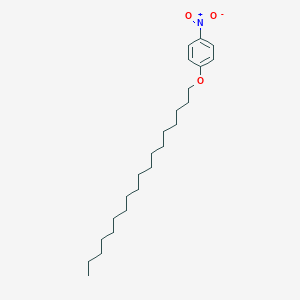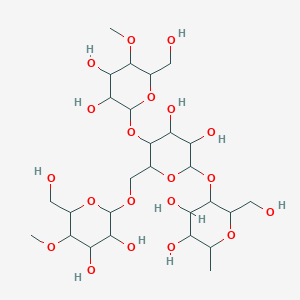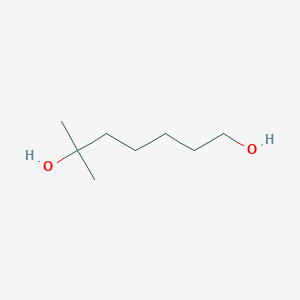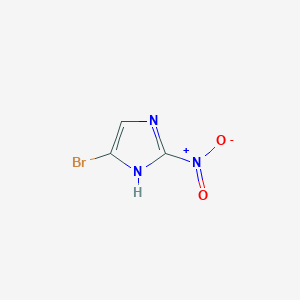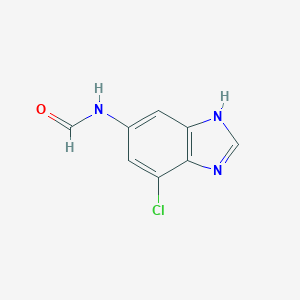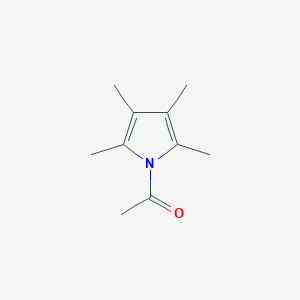
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone, also known as TEMPO, is a stable free radical that has been widely used in scientific research. TEMPO has a unique structure that makes it an excellent candidate for various applications, including catalysis, organic synthesis, and biomedical research.
科学的研究の応用
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been widely used in various scientific research applications, including catalysis, organic synthesis, and biomedical research. In catalysis, this compound is used as a catalyst for the oxidation of alcohols to aldehydes and ketones. In organic synthesis, this compound is used as a mediator for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. In biomedical research, this compound is used as a free radical scavenger and an antioxidant. This compound has been shown to protect against oxidative stress-induced damage in vitro and in vivo.
作用機序
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone acts as a stable free radical that can undergo redox reactions with other molecules. This compound can act as a catalyst for the oxidation of alcohols to aldehydes and ketones by accepting an electron from the alcohol and transferring it to an oxidizing agent. In biomedical research, this compound acts as a free radical scavenger by accepting free radicals and donating an electron to stabilize the radical.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can protect against oxidative stress-induced damage by scavenging free radicals. In vivo studies have shown that this compound can protect against ischemia-reperfusion injury, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has several advantages for lab experiments, including its stability, its ability to act as a catalyst and mediator, and its ability to scavenge free radicals. However, this compound has some limitations, including its cost, its potential toxicity, and its limited solubility in some solvents.
将来の方向性
There are many future directions for 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone research. One direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the investigation of the potential toxicity of this compound and the development of safer derivatives. Additionally, the use of this compound in biomedical research is an area of active investigation, and there is a need for further studies to understand its mechanism of action and potential therapeutic applications. Finally, the development of new applications of this compound in catalysis and organic synthesis is an area of ongoing research.
合成法
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using various oxidizing agents, such as sodium hypochlorite, potassium permanganate, and oxone. The most common method is the oxidation of 2,2,6,6-tetramethylpiperidine using sodium hypochlorite in the presence of a phase transfer catalyst. The reaction yields this compound in high purity and yield.
特性
CAS番号 |
120892-95-7 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(2,3,4,5-tetramethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h1-5H3 |
InChIキー |
OGVGQVKWQKNMAM-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C)C)C(=O)C)C |
正規SMILES |
CC1=C(N(C(=C1C)C)C(=O)C)C |
同義語 |
1H-Pyrrole, 1-acetyl-2,3,4,5-tetramethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)


![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
